2-chloro-N-(3,5-dichlorophenyl)acetamide
CAS No.: 33560-48-4
Cat. No.: VC2486550
Molecular Formula: C8H6Cl3NO
Molecular Weight: 238.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33560-48-4 |
|---|---|
| Molecular Formula | C8H6Cl3NO |
| Molecular Weight | 238.5 g/mol |
| IUPAC Name | 2-chloro-N-(3,5-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) |
| Standard InChI Key | ZRTPLHDJASYNPE-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
2-chloro-N-(3,5-dichlorophenyl)acetamide, also referred to as N1-(3,5-dichlorophenyl)-2-chloroacetamide in some chemical nomenclature systems, is an organic compound characterized by a chloroacetamide group attached to a dichlorophenyl moiety. The compound possesses a unique chemical structure with three chlorine atoms strategically positioned within the molecule. The molecular structure features a phenyl ring with chlorine atoms at the 3 and 5 positions, connected to a nitrogen atom that forms part of an acetamide group, with an additional chlorine atom attached to the terminal carbon of the acetamide chain .
The compound is registered with the Chemical Abstracts Service (CAS) registry number 33560-48-4, providing a unique identifier for this specific chemical entity in scientific databases and literature . The molecular formula is C8H6Cl3NO, indicating the presence of eight carbon atoms, six hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom in its structure . These structural characteristics contribute to the compound's distinctive chemical behavior and reactivity patterns.
Structural Formula and Representation
The structural formula of 2-chloro-N-(3,5-dichlorophenyl)acetamide depicts the specific arrangement of atoms and bonds within the molecule. The central structural feature is the amide linkage (-NHCO-) that connects the 3,5-dichlorophenyl group to the chloroacetyl moiety. This arrangement creates a planar amide region due to resonance stabilization, which influences the compound's molecular conformation and intermolecular interactions in crystalline states.
Physicochemical Properties
2-chloro-N-(3,5-dichlorophenyl)acetamide possesses a set of distinctive physicochemical properties that determine its behavior in various environments and applications. These properties are crucial for understanding its stability, reactivity, and potential uses in research and industrial contexts.
Physical Properties
The compound exhibits defined physical characteristics that have been experimentally determined and documented in chemical databases. Table 1 presents a comprehensive overview of the key physical properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide.
Table 1: Physical Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 238.49800 g/mol | Calculated from molecular formula C8H6Cl3NO |
| Physical State | Solid | At standard temperature and pressure |
| Melting Point | 140-142°C | Experimentally determined range |
| Boiling Point | 387°C | At 760 mmHg pressure |
| Density | 1.511 g/cm³ | At standard temperature |
| Flash Point | 187.8°C | Related to thermal safety |
| Index of Refraction | 1.616 | Optical property |
These physical properties provide essential information for handling, storage, and processing of the compound in laboratory and industrial settings. The relatively high melting and boiling points indicate significant intermolecular forces, likely attributed to the presence of the amide group and multiple chlorine atoms that can participate in hydrogen bonding and dipole-dipole interactions .
Chemical Properties and Reactivity
The reactivity of 2-chloro-N-(3,5-dichlorophenyl)acetamide is primarily influenced by the functional groups present in its structure. The compound contains several reactive sites:
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The amide linkage (-NHCO-) can undergo hydrolysis under acidic or basic conditions, leading to the formation of 3,5-dichloroaniline and chloroacetic acid.
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The chlorine atom attached to the acetyl group (chloromethyl position) is particularly reactive toward nucleophilic substitution reactions, making this position a key site for chemical modifications.
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The chlorine atoms on the phenyl ring (positions 3 and 5) are less reactive than the chloromethyl group but can still participate in aromatic substitution reactions under appropriate conditions.
These reactive characteristics make the compound potentially useful as an intermediate in organic synthesis and in the development of more complex molecular structures.
Partition Properties and Bioavailability Indicators
The compound's interaction with biological systems and environmental media can be predicted based on its partition properties. Table 2 summarizes these important parameters.
Table 2: Partition Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide
| Property | Value | Significance |
|---|---|---|
| LogP | 3.24370 | Indicates moderate lipophilicity and potential for bioaccumulation |
| Polar Surface Area (PSA) | 29.10000 | Relatively low value suggests potential for membrane permeability |
| Exact Mass | 236.95100 | Important for mass spectrometric identification |
The LogP value of 3.24370 indicates that the compound has moderate lipophilicity, suggesting a potential for bioaccumulation in fatty tissues if exposed to biological systems . The relatively low polar surface area (PSA) value of 29.10000 suggests that the compound might exhibit some degree of membrane permeability, which could be relevant for its potential interactions with biological systems or environmental matrices .
Structural Comparisons with Related Compounds
The structural features of 2-chloro-N-(3,5-dichlorophenyl)acetamide can be compared with related chloroacetamide derivatives to understand structure-property relationships and potential functional implications.
Comparison with Isomeric Structures
The positioning of chlorine atoms on the phenyl ring significantly influences the physical, chemical, and potentially biological properties of these compounds. For instance, 2-chloro-N-(3,4-dichlorophenyl)acetamide, which differs only in the position of one chlorine atom (3,4 versus 3,5 substitution), would likely exhibit different crystalline structures, solubility profiles, and possibly different biological activities due to altered electronic distribution and steric effects.
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